3-Pentylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Pentylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is characterized by a unique three-dimensional structure that imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings and tert-butyl groups due to its ability to enhance the metabolic stability and solubility of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One common approach involves the metal-free homolytic aromatic alkylation of benzene. This method is advantageous due to its simplicity and efficiency . The reaction typically involves the use of benzene as a starting material, which undergoes alkylation in the presence of a suitable catalyst to form the desired bicyclo[1.1.1]pentane derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. These processes often utilize high-pressure reactors and continuous flow systems to ensure consistent product quality and yield . The use of advanced purification techniques, such as flash chromatography and preparative TLC, is also common to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Pentylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the unique structural features of the bicyclo[1.1.1]pentane core, which provides multiple reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions produce alcohols or amines .
Scientific Research Applications
3-Pentylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a bioisostere in drug design . In biology, it serves as a probe for studying molecular interactions and as a ligand in receptor binding studies . In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific enzymes . In industry, it is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-pentylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Pentylbicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and bicyclo[1.1.1]pentane derivatives . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents and functional groups . The unique features of this compound, such as its pentyl group, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-pentylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIPRNGROJZFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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